molecular formula C12H15ClN2O2 B598029 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid CAS No. 1197193-33-1

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid

Cat. No.: B598029
CAS No.: 1197193-33-1
M. Wt: 254.714
InChI Key: RSSBUWGQOMUQJI-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of a chloro group, a piperazine ring, and a benzoic acid moiety.

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the final product.

Mode of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the final product.

Result of Action

As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its specific biological targets.

Action Environment

It should be stored in a dry, cool, and well-ventilated place , suggesting that factors such as humidity and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-methylpiperazine under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSBUWGQOMUQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700193
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-33-1
Record name 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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